4-(4-bromophenyl)-4H-1,2,4-triazole

Overview

Description

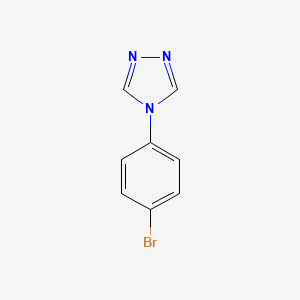

4-(4-Bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with formamide, which undergoes cyclization to form the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Catalysts and other additives may be used to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a base and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

The 1,2,4-triazole derivatives, including 4-(4-bromophenyl)-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. These compounds exhibit significant activity against a range of bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans . A study highlighted that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics .

Anticancer Properties

Research indicates that triazole derivatives possess anticancer activities. The compound has been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can enhance anticancer efficacy .

Anti-inflammatory Effects

Recent studies have identified 1,2,4-triazole derivatives as potential inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Some compounds have demonstrated selective inhibition of COX-2 with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Fungicides and Herbicides

The versatility of 1,2,4-triazoles extends to agricultural applications where they are utilized as fungicides and herbicides. The presence of the bromophenyl group enhances their efficacy against various plant pathogens . Studies show that these compounds can effectively control fungal diseases in crops while exhibiting low toxicity to non-target organisms .

Corrosion Inhibitors

In industrial applications, this compound has been recognized for its corrosion inhibition properties. The compound forms stable coordination complexes with metal surfaces, thereby providing protective layers against corrosive environments . This application is particularly valuable in the protection of metals used in construction and manufacturing.

Material Science Applications

Luminescent Properties

The synthesis of triazole derivatives has led to the discovery of materials with unique luminescent properties. These compounds are being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light when excited . The integration of the bromophenyl group enhances the photophysical characteristics of these materials.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal | Antimicrobial | Effective against S. aureus, E. coli |

| Anticancer | Induces apoptosis; SAR enhances efficacy | |

| Anti-inflammatory | Selective COX-2 inhibitors with fewer side effects | |

| Agricultural | Fungicides | Effective control of plant pathogens |

| Herbicides | Low toxicity to non-target organisms | |

| Industrial | Corrosion inhibitors | Forms stable complexes with metal surfaces |

| Material Science | Luminescent materials | Enhanced photophysical properties for OLEDs |

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated a series of 1,2,4-triazole derivatives against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to those without such modifications . -

Cancer Cell Proliferation Inhibition

Research focused on the anticancer potential of triazole derivatives demonstrated that specific substitutions on the triazole ring could significantly inhibit cancer cell growth in vitro. These findings suggest a promising avenue for developing new anticancer agents based on triazole scaffolds . -

Corrosion Inhibition Performance

An investigation into the corrosion inhibition properties of this compound revealed that it effectively reduced corrosion rates in acidic environments compared to traditional inhibitors. This property is crucial for extending the lifespan of metal components in industrial settings .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Fluorophenyl)-4H-1,2,4-triazole

- 4-(4-Chlorophenyl)-4H-1,2,4-triazole

- 4-(4-Methylphenyl)-4H-1,2,4-triazole

Uniqueness

4-(4-Bromophenyl)-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .

Biological Activity

The compound 4-(4-bromophenyl)-4H-1,2,4-triazole is part of the 1,2,4-triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by various research findings.

Chemical Structure and Synthesis

The structure of this compound consists of a triazole ring substituted at the 4-position with a bromophenyl group. The synthesis typically involves the reaction of 4-bromobenzoyl hydrazine with appropriate reagents under controlled conditions to yield the desired triazole derivative.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit notable antibacterial properties. For instance:

- Study Findings : A study demonstrated that derivatives of 1,2,4-triazoles showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : The MIC for some derivatives was reported as low as 5 µg/mL against resistant strains .

Antifungal Activity

The antifungal potential of triazoles is well-documented:

- Mechanism : The mechanism often involves inhibition of fungal ergosterol synthesis, critical for maintaining fungal cell membrane integrity.

- Clinical Relevance : Triazole derivatives are used clinically as antifungal agents (e.g., itraconazole) and have shown effectiveness in treating various fungal infections .

Anti-inflammatory Activity

Triazole derivatives have also been evaluated for their anti-inflammatory effects:

- Experimental Models : In vivo studies using carrageenan-induced paw edema models revealed that certain triazole derivatives significantly reduced inflammation .

- Cytokine Modulation : These compounds have been shown to modulate cytokine release (e.g., TNF-α and IL-6), indicating their potential in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of 1,2,4-triazoles are emerging areas of research:

- Cell Line Studies : Compounds derived from this compound have shown cytotoxic effects against various cancer cell lines (e.g., HT29) with IC50 values indicating significant antiproliferative activity .

- Mechanistic Insights : Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation .

Data Summary

| Biological Activity | Test Organisms/Models | Key Findings |

|---|---|---|

| Antibacterial | E. coli, S. aureus | MIC as low as 5 µg/mL; effective against resistant strains |

| Antifungal | Various fungi | Inhibition of ergosterol synthesis; used in clinical settings |

| Anti-inflammatory | Carrageenan model | Significant reduction in edema; modulation of cytokines |

| Anticancer | HT29 cell line | Cytotoxic effects; potential enzyme inhibitors |

Case Studies

Several studies illustrate the biological efficacy of triazole derivatives:

- Antibacterial Study : A study reported that a series of synthesized triazoles demonstrated potent antibacterial activity comparable to standard antibiotics like levofloxacin .

- Anti-inflammatory Research : Research highlighted the anti-inflammatory effects of triazoles in animal models, showing a decrease in paw swelling and cytokine levels .

- Anticancer Evaluation : A recent study indicated that specific triazole derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(4-bromophenyl)-4H-1,2,4-triazole derivatives be optimized for higher yields?

- Methodological Answer : Microwave-assisted synthesis is an efficient method for optimizing reaction conditions. For example, maintaining temperatures at 165°C and pressures of 12.2 bar enhances reaction efficiency, as demonstrated in the synthesis of analogous triazole derivatives . Additionally, Suzuki cross-coupling reactions using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water/ethanol solvent systems (130°C, 7 hours) yield high-purity products (>95%) . Key parameters include stoichiometric ratios of boronic acid precursors and controlled heating durations.

Q. What analytical techniques are critical for confirming the molecular structure of this compound derivatives?

- Methodological Answer : Structural confirmation requires a combination of:

- Spectroscopy : ¹H/¹³C NMR for elucidating hydrogen and carbon environments, IR for functional group identification (e.g., C-Br stretching at ~600 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and packing motifs. For instance, SCXRD of a related triazole derivative revealed a planar triazole ring with a dihedral angle of 85.2° between the bromophenyl and trimethoxyphenyl groups .

- Elemental Analysis : CHNS/O data to validate empirical formulas.

Q. How can researchers screen the biological activity of this compound derivatives?

- Methodological Answer : Standard protocols include:

- Antimicrobial Testing : Cup-plate method against bacterial/fungal strains, with zone-of-inhibition measurements .

- Anti-inflammatory Assays : Carrageenan-induced rat paw edema models to quantify edema reduction .

- Antioxidant Evaluation : DPPH radical scavenging assays, comparing activity to BHA/BHT standards .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound derivatives?

- Methodological Answer : Apoptosis induction in cancer cells is a key mechanism. For example, triazole-thione derivatives disrupt mitochondrial membrane potential, activating caspase-3/9 pathways . In vitro studies using flow cytometry (Annexin V/PI staining) and Western blotting for apoptotic markers (e.g., Bax/Bcl-2 ratios) are critical. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or topoisomerase II .

Q. How can this compound derivatives be tailored for material science applications?

- Methodological Answer : Luminescent properties are enhanced by introducing electron-donating groups (e.g., diphenylamino) via Suzuki coupling. For example, 3,5-bis(4-bromophenyl)-4-alkyl-triazoles exhibit strong blue emission (λₑₘ ≈ 450 nm) with quantum yields up to 0.72 . Photophysical characterization involves UV-vis spectroscopy, fluorescence lifetime measurements, and cyclic voltammetry to assess HOMO/LUMO levels.

Q. How can conflicting data on biological activity across studies be resolved?

- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. Systematic structure-activity relationship (SAR) studies are essential:

- Varied Substituents : Compare activities of derivatives with halogenated, alkyl, or methoxy groups .

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature).

- Computational Modeling : Molecular dynamics simulations to assess binding stability or bioavailability differences .

Q. What strategies control regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Reagent Choice : Using KOH in hydrazine-mediated cyclization favors 1,2,4-triazole formation over 1,3,4-isomers .

- Catalysts : Pd(PPh₃)₄ in Suzuki reactions directs coupling to the 3- and 5-positions of the triazole ring .

- Temperature : Higher temperatures (130°C) reduce byproduct formation in cross-coupling reactions .

Properties

IUPAC Name |

4-(4-bromophenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJQMOVSRWLIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.